molecular formula C13H13N3O B2532130 N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide CAS No. 1311896-34-0

N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B2532130
CAS No.: 1311896-34-0
M. Wt: 227.267
InChI Key: MRWQEBDLHCJZTR-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features an indole moiety, a cyanomethyl group, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, where the indole derivative is reacted with a suitable amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Material Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The indole moiety can interact with various biological receptors, including serotonin receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structural modifications and functional groups.

Comparison with Similar Compounds

N-(cyanomethyl)-3-(1H-indol-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(2-(1H-indol-1-yl)ethyl)propanamide: Similar structure but lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    N-(2-(2-methyl-1H-indol-1-yl)ethyl)propanamide: Contains a methyl group on the indole ring, which can influence its chemical properties and interactions with biological targets.

Properties

IUPAC Name

N-(cyanomethyl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-7-8-15-13(17)6-10-16-9-5-11-3-1-2-4-12(11)16/h1-5,9H,6,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWQEBDLHCJZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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